molecular formula C17H10Cl2N4S B10877382 3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10877382
M. Wt: 373.3 g/mol
InChI Key: IEJADHPURKTODC-RMKNXTFCSA-N
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Description

3-(2,4-Dichlorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazides with thiosemicarbazides under acidic or basic conditions. One common method includes the reaction of 2,4-dichlorobenzohydrazide with phenylthiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that can be recycled also enhances the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, alkoxides

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with enhanced properties for various applications .

Biology

Biologically, 3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics .

Medicine

In medicine, this compound is being explored for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Industry

Industrially, this compound can be used in the development of agrochemicals, particularly as fungicides and herbicides. Its ability to inhibit plant pathogens makes it valuable in agriculture .

Mechanism of Action

The mechanism by which 3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves the inhibition of key enzymes and disruption of cellular processes. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and interference with DNA replication . In cancer cells, it induces apoptosis through the activation of caspases and the mitochondrial pathway .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-[(E)-2-Phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

Compared to similar compounds, 3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its enhanced biological activity and stability. The presence of both dichlorophenyl and phenylethenyl groups contributes to its higher potency and selectivity in targeting specific biological pathways .

Properties

Molecular Formula

C17H10Cl2N4S

Molecular Weight

373.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H10Cl2N4S/c18-12-7-8-13(14(19)10-12)16-20-21-17-23(16)22-15(24-17)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+

InChI Key

IEJADHPURKTODC-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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